molecular formula C10H16ClNO4S B113459 (1R,2S)-2-Amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride CAS No. 56724-21-1

(1R,2S)-2-Amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride

Cat. No. B113459
CAS RN: 56724-21-1
M. Wt: 281.76 g/mol
InChI Key: LDWKRIYCDUIKKD-BAUSSPIASA-N
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Description

(1R,2S)-2-Amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride (hereafter referred to as (1R,2S)-AMPPDH) is an organic compound that has been studied extensively for its potential use in a variety of scientific applications. It is an important intermediate in the synthesis of various compounds, and has been used as a catalyst in organic synthesis. Additionally, (1R,2S)-AMPPDH has been studied for its potential as a therapeutic agent, due to its ability to bind to certain enzymes and modulate their activity.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol, show promise in a wide range of applications, including the production of polymers and solvents. The separation and purification of these diols from fermentation broth are critical steps, with methods including evaporation, distillation, and membrane filtration being explored to improve yield, purity, and energy efficiency (Xiu & Zeng, 2008).

FTY720 in Cancer Therapy

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound with structural similarities to the diol , has shown potential in cancer therapy. It operates through sphingosine-1-phosphate receptors and demonstrates preclinical antitumor efficacy in various cancer models, highlighting the therapeutic potential of such compounds (Zhang et al., 2013).

Acidolysis of Lignin Model Compounds

Research into the acidolysis of lignin model compounds, including diols, helps understand the breakdown and utilization of lignin, a major component of plant biomass. This has implications for biofuel production and the development of sustainable chemical feedstocks (Yokoyama, 2015).

Metabolomics and Environmental Exposure Biomarkers

Metabolomics studies, including those on bisphenol A exposure, offer insights into the biomarkers and toxic effects of chemical exposures. Such research can guide the safety evaluation of similar compounds, including diols, in environmental and occupational health contexts (Wang et al., 2018).

properties

IUPAC Name

(1R,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWKRIYCDUIKKD-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@H](CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride

CAS RN

56724-21-1
Record name D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056724211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-(+)-threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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